molecular formula C19H15BrN2O4S B3206368 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040668-22-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B3206368
CAS No.: 1040668-22-1
M. Wt: 447.3 g/mol
InChI Key: ICBQIVZXRJSDLL-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole moiety, a bromophenyl group, and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Bromophenyl Oxazole: The bromophenyl group is introduced via a bromination reaction, followed by the formation of the oxazole ring through a cyclization reaction involving an amide and a nitrile.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the bromophenyl oxazole using a suitable coupling agent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the oxazole ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved can vary depending on the specific biological context but often involve the modulation of signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.

    4-(1,3-Benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile: Contains the benzodioxole group but has a different core structure.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is unique due to its combination of a benzodioxole moiety, a bromophenyl group, and an oxazole ring, which together confer specific biological activities not seen in the similar compounds listed above.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4S/c20-14-3-1-2-13(7-14)17-9-22-19(26-17)27-10-18(23)21-8-12-4-5-15-16(6-12)25-11-24-15/h1-7,9H,8,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBQIVZXRJSDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

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